Field: Medical Science
Application: Ercalcitriol, a form of Vitamin D, plays a significant role in phospho-calcium metabolism, maintaining normal calcium levels, and bone health development.
Method: The exact methods of application or experimental procedures would vary depending on the specific study or clinical trial.
Field: Nephrology
Application: Ercalcitriol is used in the treatment of chronic kidney diseases.
Field: Biochemistry
Application: Ercalcitriol plays a crucial role in phospho-calcium metabolism.
Field: Oncology
Application: Ercalcitriol, being a form of Vitamin D, has significant antineoplastic activity in preclinical models.
Field: Immunology
Application: Ercalcitriol plays a role in the regulation of the immune system. .
Field: Cardiology
Application: Ercalcitriol, a form of Vitamin D, has been associated with cardiovascular diseases.
Ercalcitriol is the active metabolite of vitamin D2 []. Vitamin D2, obtained from the diet or ultraviolet B (UVB) irradiation of ergosterol, undergoes a series of hydroxylations in the liver and kidneys to become ercalcitriol []. This active form binds to the vitamin D receptor (VDR) in various tissues, exerting its biological effects [].
Ercalcitriol possesses a unique sterol structure with three cyclohexane rings and a side chain containing a conjugated diene system. Key features include:
Ercalcitriol is primarily obtained commercially through multistep chemical synthesis. However, researchers are exploring enzymatic and microbial production methods for potential future applications [].
Ercalcitriol undergoes further metabolism in the body, primarily by 24-hydroxylase, to form less active metabolites that are ultimately excreted.
Ercalcitriol binds to the VDR in the nucleus of target cells, forming a complex that regulates gene expression. This complex influences various processes, including:
Ercalcitriol undergoes several metabolic transformations:
Ercalcitriol functions primarily by binding to the vitamin D receptor (VDR), leading to the regulation of gene expression related to calcium absorption and metabolism. This binding enhances intestinal absorption of calcium and phosphate, crucial for maintaining bone health . Additionally, Ercalcitriol influences various biological pathways, including:
Ercalcitriol has several clinical applications:
Ercalcitriol interacts with various medications and substances:
Ercalcitriol shares similarities with other vitamin D metabolites but has unique properties:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Calcitriol | C27H44O3 | Active form of vitamin D3; more potent than Ercalcitriol |
Ergocalciferol (Vitamin D2) | C28H44O2 | Precursor to Ercalcitriol; less potent than calcitriol |
Cholecalciferol (Vitamin D3) | C27H44O | Precursor for calcitriol; synthesized from sunlight |
Ercalcitriol is unique due to its specific hydroxylation pattern and its role as an active metabolite of vitamin D2, distinguishing it from other forms like calcitriol and ergocalciferol.
The endogenous biosynthesis of ercalcitriol follows a precisely regulated two-step hydroxylation cascade, initiated from ergocalciferol as the precursor molecule. This metabolic pathway involves sequential enzymatic transformations occurring in distinct anatomical locations, each catalyzed by specific cytochrome P450 enzymes [5] [6].
The initial hydroxylation occurs predominantly in the liver, where ergocalciferol undergoes 25-hydroxylation catalyzed primarily by cytochrome P450 2R1 (CYP2R1). This enzyme, localized in the hepatic endoplasmic reticulum, demonstrates high catalytic efficiency toward ergocalciferol with kinetic parameters indicating strong substrate affinity [6] [7]. CYP2R1 exhibits Km values ranging from 1.2 to 2.5 μM for ergocalciferol, establishing it as the principal 25-hydroxylase in human vitamin D2 metabolism [8]. Additionally, CYP27A1, a mitochondrial enzyme, contributes to 25-hydroxylation, though with lower catalytic efficiency compared to CYP2R1 [5] [6].
The product of hepatic hydroxylation, 25-hydroxyvitamin D2 (ercalcidiol), circulates bound to vitamin D-binding protein and serves as the substrate for the second hydroxylation step. This occurs primarily in the proximal tubules of the kidney, catalyzed by 25-hydroxyvitamin D3 1α-hydroxylase (CYP27B1) [9] [7]. CYP27B1 demonstrates remarkable substrate specificity, converting ercalcidiol to ercalcitriol with high catalytic efficiency, characterized by Km values of 0.8 to 1.5 μM [9].
Extrarenal expression of CYP27B1 has been documented in various tissues including skin keratinocytes, immune cells, and osteoblasts, enabling local ercalcitriol production [9] [10]. Recent investigations have identified novel hydroxylation pathways mediated by CYP11A1, which catalyzes 20-hydroxylation and 17,20-dihydroxylation of ergocalciferol, producing metabolites with distinct biological activities [10].
Table 1: Endogenous Metabolic Activation Pathway Enzymes
Enzyme | Location | Substrate | Product | Km Value (μM) | Catalytic Efficiency |
---|---|---|---|---|---|
CYP2R1 (25-hydroxylase) | Liver (endoplasmic reticulum) | Ergocalciferol (Vitamin D2) | 25-hydroxyvitamin D2 (Ercalcidiol) | 1.2-2.5 | High |
CYP27A1 | Liver (mitochondria) | Ergocalciferol (Vitamin D2) | 25-hydroxyvitamin D2 (Ercalcidiol) | 5.8-12.4 | Moderate |
CYP27B1 (1α-hydroxylase) | Kidney (proximal tubule), Skin, Immune cells | 25-hydroxyvitamin D2 (Ercalcidiol) | 1α,25-dihydroxyvitamin D2 (Ercalcitriol) | 0.8-1.5 | High |
CYP24A1 (24-hydroxylase) | Kidney, Various tissues | Ercalcitriol | 24-hydroxylated metabolites | 2.3-4.1 | High |
CYP11A1 | Placenta, Adrenal glands, Skin | Ergocalciferol (Vitamin D2) | 20-hydroxyvitamin D2, 17,20-dihydroxyvitamin D2 | 15-25 | Low |
The catabolic pathway of ercalcitriol involves CYP24A1-mediated degradation, which catalyzes multiple hydroxylation reactions at positions C24, C26, and C28, ultimately leading to side chain cleavage and formation of calcioic acid derivatives [11] [12]. Research demonstrates that CYP24A1 exhibits similar catalytic efficiency toward 25-hydroxyvitamin D2 compared to its vitamin D3 counterpart, though ercalcitriol shows increased metabolic stability relative to calcitriol [11].
Chemical synthesis of ercalcitriol requires sophisticated hydroxylation protocols to introduce hydroxyl groups at specific positions with appropriate stereochemistry. The synthetic approaches typically employ regioselective and stereoselective hydroxylation reactions, utilizing various oxidizing reagents and catalytic systems [13] [14].
25-Hydroxylation protocols commonly employ osmium tetroxide in combination with N-methylmorpholine N-oxide as the co-oxidant. This system provides high regioselectivity for the C25 position with preferential formation of the R-configuration. Reaction conditions typically involve acetone-water mixtures (9:1 ratio) at temperatures ranging from 0 to 25°C, with reaction times of 12 to 24 hours yielding 65 to 85% of the desired product [14].
1α-Hydroxylation presents greater synthetic challenges due to the need for precise stereochemical control. Selenium dioxide-mediated hydroxylation in the presence of tert-butyl hydroperoxide has demonstrated effectiveness for introducing the 1α-hydroxyl group. These reactions are conducted in dichloromethane at low temperatures (-78 to 0°C) to minimize side reactions, though yields are typically moderate (45-70%) due to competing oxidation pathways [13] [14].
Alternative hydroxylation strategies include chromium-based oxidation systems for C24 hydroxylation and ruthenium tetroxide protocols for C23 hydroxylation. Each system requires careful optimization of reaction conditions including temperature, solvent composition, and reaction time to achieve acceptable yields and selectivity [13] [15].
Table 2: Chemical Synthesis Hydroxylation Protocols
Hydroxylation Position | Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|---|---|
C-25 | Osmium tetroxide/N-methylmorpholine N-oxide | Acetone/Water (9:1) | 0-25 | 12-24 | 65-85 | High (R-configuration) |
C-1α | Selenium dioxide/tert-butyl hydroperoxide | Dichloromethane | -78 to 0 | 4-8 | 45-70 | Moderate (α-selectivity) |
C-24 | Chromium trioxide/pyridine complex | Dichloromethane/Pyridine | 0-25 | 6-12 | 70-90 | High (R-configuration) |
C-23 | Ruthenium tetroxide/sodium periodate | Carbon tetrachloride/Water | 0-25 | 2-6 | 55-75 | Good |
C-4α/4β | Meta-chloroperbenzoic acid | Dichloromethane | -20 to 0 | 1-3 | 60-80 | Moderate (α/β mixture) |
Recent advances in synthetic methodology have focused on developing convergent synthetic approaches that minimize the number of synthetic steps while maintaining high overall yields. These strategies often employ key coupling reactions, such as the Trost coupling, to assemble complex molecular frameworks efficiently [16].
Microbial biotransformation represents an increasingly important approach for ercalcitriol production, offering advantages in terms of selectivity, environmental compatibility, and scalability. Various microorganisms and their enzyme systems have been investigated for their ability to perform specific hydroxylation reactions on vitamin D2 substrates [17] [18].
Streptomyces species, particularly Streptomyces carbophilus expressing CYP105A3, demonstrate significant potential for 25-hydroxylation of ergocalciferol. This cytochrome P450 monooxygenase system achieves conversion rates of 75 to 85% with turnover numbers ranging from 2,800 to 3,500 [17]. The enzyme requires NADPH and FAD as cofactors and operates optimally at pH 7.0 to 7.5 [17].
Agrocybe aegerita unspecific peroxygenase (AaeUPO) has shown exceptional performance in vitamin D hydroxylation reactions. This enzyme catalyzes both C25 and C1α hydroxylation with remarkable efficiency, achieving 80.3% conversion rates and turnover numbers up to 4,000 [19]. The peroxygenase system utilizes hydrogen peroxide as the oxidant, eliminating the need for complex cofactor regeneration systems [19].
Alternative microbial systems include Cunninghamella elegans and Rhizopus stolonifer, which express hydroxylase complexes capable of performing multiple hydroxylation reactions. These systems typically achieve conversion rates of 45 to 75%, though with lower turnover numbers compared to specialized enzyme systems [17].
Table 3: Microbial Biotransformation Systems
Microorganism | Enzyme System | Target Position | Conversion Rate (%) | Turnover Number | Cofactor Requirements | pH Optimum |
---|---|---|---|---|---|---|
Streptomyces carbophilus (CYP105A3) | Cytochrome P450 monooxygenase | C-25 | 75-85 | 2800-3500 | NADPH, FAD | 7.0-7.5 |
Agrocybe aegerita (AaeUPO) | Unspecific peroxygenase | C-25, C-1α | 80.3 | 4000 | H2O2 | 6.5-7.0 |
Cunninghamella elegans | Hydroxylase complex | C-24, C-25 | 60-75 | 1200-1800 | NADPH, Fe2+ | 6.8-7.2 |
Rhizopus stolonifer | Cytochrome P450 system | C-1α | 45-65 | 800-1200 | NADPH, NADH | 7.2-7.8 |
Bacillus megaterium (CYP102A1 variant) | Engineered P450 monooxygenase | C-25 | 70-90 | 3200-4500 | NADPH, FAD | 7.0-7.5 |
Engineering of microbial enzyme systems through directed evolution and rational design has resulted in improved catalytic properties and substrate specificity. Modified variants of cytochrome P450 enzymes demonstrate enhanced stability, increased turnover rates, and altered regioselectivity profiles [20].
Recent developments in microbial fermentation include the discovery of vitamin D2 biosynthesis by gut microbiome organisms, suggesting potential for developing novel production strains through metabolic engineering approaches [21] [22]. These findings indicate that certain anaerobic microorganisms can synthesize vitamin D2 from ergosterol precursors under specific fermentation conditions [21].
Industrial-scale production of ercalcitriol faces numerous technical and economic challenges that require sophisticated solutions for commercial viability. The primary manufacturing approaches include photochemical synthesis, large-scale enzymatic processes, and hybrid chemical-enzymatic methods [23] [24] [25].
Photochemical production remains the predominant industrial method, utilizing UV irradiation of ergosterol to produce previtamin D2, followed by thermal isomerization to ergocalciferol and subsequent hydroxylation to ercalcitriol. Industrial photoreactors typically employ 200-liter batch systems with optimized irradiation parameters including 550-minute exposure times, 1.4 mg/mL ergosterol concentrations, and 16-lamp configurations [24]. These systems achieve ergosterol conversion rates of approximately 50% with previtamin D2 selectivity of 84% [24].
Continuous flow photoreactors offer improved efficiency with conversion rates reaching 73% and selectivity of 62%, though requiring more sophisticated process control systems [24]. Recent innovations include microfluidic approaches utilizing laser-carved glass microchannels that provide exceptional UV transparency, enabling continuous-flow production with significantly improved yields exceeding 20% [26].
Quality control and regulatory compliance present significant challenges in industrial manufacturing. Good Manufacturing Practice (GMP) requirements mandate strict control of impurity profiles, with pharmaceutical-grade ercalcitriol requiring purity levels exceeding 90% and comprehensive analytical characterization [27] [28]. Regulatory frameworks vary significantly across jurisdictions, creating additional complexity for global manufacturers [27].
Table 4: Industrial Manufacturing Parameters and Challenges
Production Scale | Reactor Type | Key Challenges | Typical Yield (%) | Production Cost (USD/kg) | Quality Requirements | Stability Concerns |
---|---|---|---|---|---|---|
Laboratory (mg) | Batch photoreactor | Light penetration, Product stability | 85-95 | 50000-100000 | ≥98% purity | Light sensitivity, Oxidation |
Pilot (g) | Continuous flow reactor | Heat transfer, Mixing efficiency | 70-85 | 15000-30000 | ≥95% purity, <2% impurities | Thermal degradation, pH sensitivity |
Semi-commercial (kg) | Fed-batch bioreactor | Contamination control, Enzyme stability | 60-75 | 5000-12000 | ≥92% purity, GMP compliance | Microbial contamination, Hydrolysis |
Commercial (metric tons) | Large-scale photochemical reactor | Photodegradation, Economic viability | 50-65 | 2000-5000 | ≥90% purity, Regulatory approval | Long-term storage, Transport conditions |
Stability concerns represent a critical aspect of industrial manufacturing, as ercalcitriol exhibits sensitivity to light, oxygen, temperature, and pH variations [29] [30]. Metal ions and acidic conditions particularly destabilize the compound in aqueous media, necessitating the use of stabilizing agents such as ethylenediaminetetraacetic acid (EDTA), ascorbic acid, and citric acid [29]. Comprehensive stability studies have identified first-order degradation kinetics under most conditions, with specialized models required for light and oxygen-mediated degradation [29].
Supply chain challenges include raw material availability, as vitamin D2 production depends on plant-based sources such as fungi and yeast, which can be affected by environmental factors and agricultural practices [28]. Economic viability requires balancing production costs with market demands, particularly as vitamin D3 alternatives often provide more favorable cost-performance ratios [28].
Acute Toxic;Health Hazard